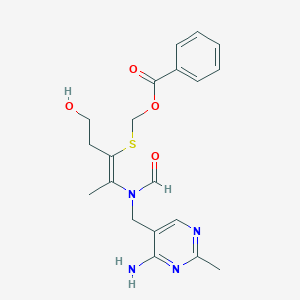

Benzoyloxymethylthiamine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

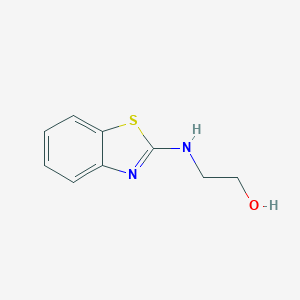

Benzoyloxymethylthiamine is a synthetic derivative of thiamine (vitamin B1). It is a small molecule with the chemical formula C20H24N4O4S and a molecular weight of 416.5 g/mol . This compound is known for its lipophilic properties, which enhance its bioavailability compared to thiamine. This compound has been studied for its potential therapeutic applications, particularly in the treatment of diabetes and other metabolic disorders .

Vorbereitungsmethoden

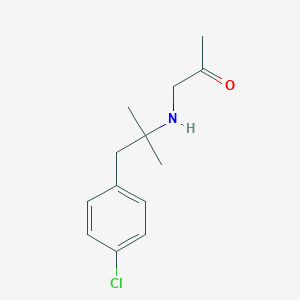

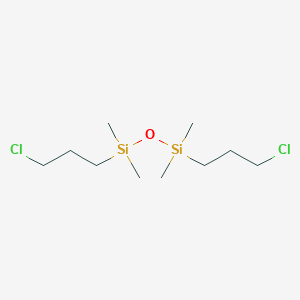

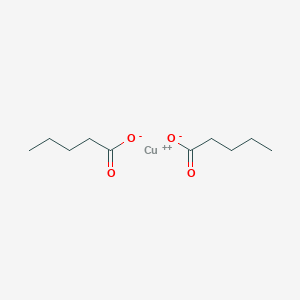

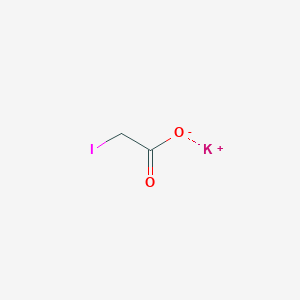

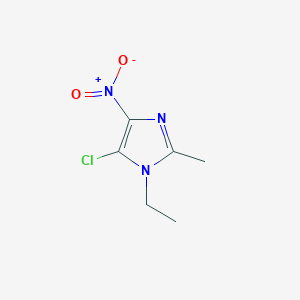

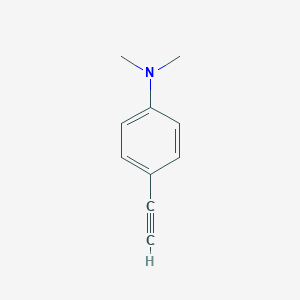

Synthetic Routes and Reaction Conditions: The synthesis of benzoyloxymethylthiamine involves the reaction of thiamine with benzoyloxymethyl chloride in the presence of a base such as sodium hydroxide. The reaction typically occurs in an organic solvent like dichloromethane at room temperature. The product is then purified using techniques such as recrystallization or column chromatography .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The final product is subjected to rigorous quality control measures, including high-performance liquid chromatography (HPLC) and mass spectrometry, to confirm its purity and identity .

Analyse Chemischer Reaktionen

Arten von Reaktionen: Benzoyloxymethylthiamin unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: Es kann oxidiert werden, um entsprechende Sulfoxide und Sulfone zu bilden.

Reduktion: Es kann reduziert werden, um Thiamin und andere reduzierte Derivate zu bilden.

Substitution: Es kann nucleophile Substitutionsreaktionen eingehen, insbesondere an der Benzoyloxymethylgruppe.

Häufige Reagenzien und Bedingungen:

Oxidation: Häufige Oxidationsmittel umfassen Wasserstoffperoxid und Kaliumpermanganat.

Reduktion: Es werden Reduktionsmittel wie Natriumborhydrid und Lithiumaluminiumhydrid verwendet.

Substitution: Nucleophile wie Amine und Thiole können unter milden Bedingungen mit Benzoyloxymethylthiamin reagieren.

Hauptprodukte:

Oxidation: Sulfoxide und Sulfone.

Reduktion: Thiamin und reduzierte Derivate.

Substitution: Substituierte Thiamin-Derivate.

Wissenschaftliche Forschungsanwendungen

Benzoyloxymethylthiamin hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:

Chemie: Es wird als Reagenz in der organischen Synthese und als Modellverbindung für die Untersuchung von Thiamin-Derivaten verwendet.

Biologie: Es wird auf seine Rolle im Zellstoffwechsel und sein Potenzial zur Steigerung der Glukoseaufnahme in Zellen untersucht.

Medizin: Es wurde auf sein therapeutisches Potenzial bei der Behandlung von Diabetes, Neuropathie und anderen Stoffwechselstörungen untersucht.

Industrie: Es wird in der Formulierung von Nahrungsergänzungsmitteln und Arzneimitteln verwendet

5. Wirkmechanismus

Benzoyloxymethylthiamin entfaltet seine Wirkung, indem es die Bioverfügbarkeit von Thiamin im Körper erhöht. Nach der Einnahme wird es in Thiamin umgewandelt, das dann an verschiedenen biochemischen Stoffwechselwegen teilnimmt. Thiamin ist ein Cofaktor für mehrere Enzyme, die am Kohlenhydratstoffwechsel beteiligt sind, darunter Transketolase und Pyruvatdehydrogenase. Durch die Erhöhung des Thiaminspiegels trägt Benzoyloxymethylthiamin zur Verbesserung des Glukosestoffwechsels und zur Verringerung des oxidativen Stresses bei .

Ähnliche Verbindungen:

Benfotiamin: Ein weiteres synthetisches Thiamin-Derivat mit höherer Bioverfügbarkeit.

Sulbutiamin: Ein fettlösliches Thiamin-Derivat, das zur Behandlung von Asthenie und Müdigkeit eingesetzt wird.

Fursultiamin: Ein Thiamin-Derivat, das zur Behandlung von Beriberi und anderen Thiaminmangelkrankheiten eingesetzt wird.

Vergleich: Benzoyloxymethylthiamin ist aufgrund seiner Benzoyloxymethylgruppe einzigartig, die seine Lipophilie und Bioverfügbarkeit erhöht. Im Vergleich zu Benfotiamin hat es einen anderen Mechanismus der Absorption und Verteilung im Körper. Sulbutiamin und Fursultiamin hingegen sind effektiver beim Überqueren der Blut-Hirn-Schranke und werden bei Erkrankungen des Zentralnervensystems eingesetzt .

Wirkmechanismus

Benzoyloxymethylthiamine exerts its effects by enhancing the bioavailability of thiamine in the body. Once ingested, it is converted to thiamine, which then participates in various biochemical pathways. Thiamine is a cofactor for several enzymes involved in carbohydrate metabolism, including transketolase and pyruvate dehydrogenase. By increasing thiamine levels, this compound helps improve glucose metabolism and reduce oxidative stress .

Vergleich Mit ähnlichen Verbindungen

Benfotiamine: Another synthetic thiamine derivative with higher bioavailability.

Sulbutiamine: A lipid-soluble thiamine derivative used to treat asthenia and fatigue.

Fursultiamine: A thiamine derivative used to treat beriberi and other thiamine deficiency disorders.

Comparison: Benzoyloxymethylthiamine is unique due to its benzoyloxymethyl group, which enhances its lipophilicity and bioavailability. Compared to benfotiamine, it has a different mechanism of absorption and distribution in the body. Sulbutiamine and fursultiamine, on the other hand, are more effective in crossing the blood-brain barrier and are used for central nervous system disorders .

Eigenschaften

CAS-Nummer |

18481-26-0 |

|---|---|

Molekularformel |

C20H24N4O4S |

Molekulargewicht |

416.5 g/mol |

IUPAC-Name |

[(Z)-2-[(4-amino-2-methylpyrimidin-5-yl)methyl-formylamino]-5-hydroxypent-2-en-3-yl]sulfanylmethyl benzoate |

InChI |

InChI=1S/C20H24N4O4S/c1-14(24(12-26)11-17-10-22-15(2)23-19(17)21)18(8-9-25)29-13-28-20(27)16-6-4-3-5-7-16/h3-7,10,12,25H,8-9,11,13H2,1-2H3,(H2,21,22,23)/b18-14- |

InChI-Schlüssel |

KZZQSQPXTWSHLI-JXAWBTAJSA-N |

SMILES |

CC1=NC=C(C(=N1)N)CN(C=O)C(=C(CCO)SCOC(=O)C2=CC=CC=C2)C |

Isomerische SMILES |

CC1=NC=C(C(=N1)N)CN(C=O)/C(=C(/CCO)\SCOC(=O)C2=CC=CC=C2)/C |

Kanonische SMILES |

CC1=NC=C(C(=N1)N)CN(C=O)C(=C(CCO)SCOC(=O)C2=CC=CC=C2)C |

Key on ui other cas no. |

18481-26-0 |

Synonyme |

3-(benzoyloxymethylthio)-4-(N(2-methyl-4-amino-5-pyrimidinomethyl)-N-formyl)amino-delta-(3)-pentenol benzoyloxymethyl-thiamine benzoyloxymethylthiamine BT 851 BT-851 |

Herkunft des Produkts |

United States |

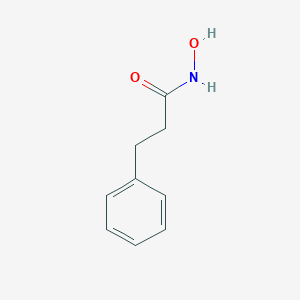

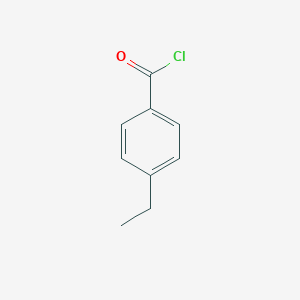

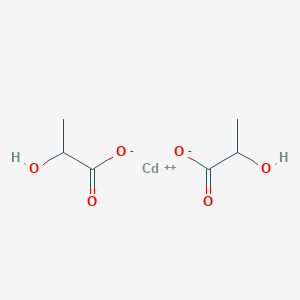

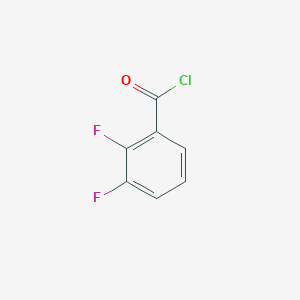

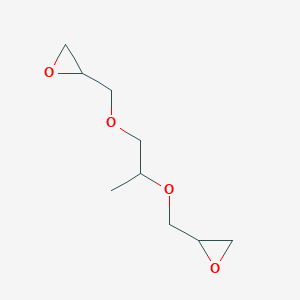

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.